molecular formula C24H29N7O2 B1678290 Palbociclib CAS No. 571190-30-2

Palbociclib

Cat. No. B1678290
M. Wt: 447.5 g/mol
InChI Key: AHJRHEGDXFFMBM-UHFFFAOYSA-N
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Description

Palbociclib is an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.
Palbociclib is a unique cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer. Palbociclib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to an unusual form of liver injury called pseudocirrhosis caused by shrinkage of tumor metastases in the liver combined with desmoplastic changes and vascular damage, that can be severe, progressive and even fatal.
Palbociclib is a member of the class of pyridopyrimidines that is 2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one bearing additional methyl, acetyl and cyclopentyl substituents at positions 5, 6 and 8 respectively. It is used in combination with letrozole for the treatment of metastatic breast cancer. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an antineoplastic agent. It is a pyridopyrimidine, an aminopyridine, a secondary amino compound, a member of piperidines, an aromatic ketone, a member of cyclopentanes and a tertiary amino compound.

Scientific research applications

Enhancing Endocrine Therapy in Breast Cancer

Palbociclib, in combination with letrozole or fulvestrant, has significantly improved progression-free survival in patients with advanced estrogen receptor-positive and HER2-negative breast cancer. This combination therapy has been pivotal in offering a new treatment paradigm for this subset of breast cancer patients, underscoring the importance of targeting the CDK4/6 pathway in cancer therapeutics (Finn et al., 2015).

Potential in Hepatocellular Carcinoma and Cholangiocarcinoma

Research into the efficacy of Palbociclib in hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA) has shown promising results. Palbociclib was able to restrict tumor growth in preclinical models of HCC, suggesting a novel therapeutic strategy for treating HCC, especially in combination with existing treatments like sorafenib (Bollard et al., 2016).

Investigating Mechanisms Beyond CDK4/6 Inhibition

A critical aspect of Palbociclib's research involves understanding its mechanisms of action beyond CDK4/6 inhibition. Studies have revealed that Palbociclib induces autophagy and apoptosis in HCC cells through mechanisms involving the activation of AMPK and inhibition of protein phosphatase 5 (PP5), independent of CDK4/6 inhibition. This insight opens new avenues for understanding how Palbociclib can be utilized in cancer therapy, especially in tumors where CDK4/6 may not be the primary driver of disease progression (Hsieh et al., 2017).

Radiosensitization of Cancer Cells

Palbociclib has also been investigated for its potential to enhance the radiosensitivity of cancer cells, including HCC and CCA. By inhibiting the ataxia telangiectasia-mutated (ATM) kinase-mediated DNA damage response, Palbociclib can make cancer cells more susceptible to radiation therapy. This suggests a potential combinatory approach to treatment, utilizing Palbociclib to improve the efficacy of radiation therapy in hard-to-treat cancers (Huang et al., 2018).

properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRHEGDXFFMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972590
Record name Palbociclib
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Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that acts by binding to the ATP pocket with an IC50 in the range of 9-15 nmol/L. It is important to consider that it presents low to absent activity against other kinases. The CDK4/6 kinase is involved, with coregulatory partner cyclin D, in the G1-S transition. Hence, inhibition of this step prevents cell cycle progression in cells in whose this pathway is functioning. This step includes the pathways of the phosphorylation of retinoblastoma protein and the E2F family of transcription factors.
Record name Palbociclib
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Product Name

Palbociclib

CAS RN

571190-30-2
Record name Palbociclib
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Record name Palbociclib [USAN:INN]
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Record name Palbociclib
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Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one
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Record name PALBOCICLIB
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Melting Point

263-266 ºC
Record name Palbociclib
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URL https://www.drugbank.ca/drugs/DB09073
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Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled into an ice-bath cooled solution of 4-{6-[8-cyclopentyl-6-(1-ethoxy-vinyl)-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino]-pyridin-3-yl}-piperazine-1-carboxylic acid tert-butyl ester (4.50 g, 0.00783 mol, prepared as in Example 2) in DCM (100 mL). The resulting suspension was stoppered and stirred at RT overnight, then diluted with diethyl ether (200 mL). The solid was collected by filtration, washed with diethyl ether, and dried to give the hydrochloride salt of 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one as a yellow solid (4.01 g, 92%). Melting point 200° C. HPLC, C18 reverse phase, 10%-95% gradient of 0.1% TFA/CH3CN in 0.1% TFA/H2O during 22 minutes: 99.0% at 11.04 minutes. MS (APCl) M++1: calc'd, 448.2, found, 448.3. Anal. calc'd for C24H29N7O2.2.4 H2O.1.85 HCl: C, 51.64; H, 6.44; N, 17.56, Cl (total), 11.75. Found: C, 51.31; H, 6.41; N, 17.20; Cl (total), 12.11.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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